Molybdenum trioxide
Description
Properties
IUPAC Name |
trioxomolybdenum | |
|---|---|---|
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InChI |
InChI=1S/Mo.3O | |
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InChI Key |
JKQOBWVOAYFWKG-UHFFFAOYSA-N | |
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Canonical SMILES |
O=[Mo](=O)=O | |
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Molecular Formula |
MoO3 | |
| Record name | MOLYBDENUM TRIOXIDE | |
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| Record name | Molybdenum trioxide | |
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DSSTOX Substance ID |
DTXSID7020899 | |
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Molecular Weight |
143.95 g/mol | |
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Physical Description |
Molybdenum trioxide appears as colorless to white or yellow odorless solid. Sinks in water. (USCG, 1999), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH] | |
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Boiling Point |
2111 °F at 760 mmHg (Sublimes) (NTP, 1992), 1155 °C, SUBLIMES | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), After strong ignition it is very slightly sol in acids, 0.490 g/1000 cc water @ 28 °C, Sol in concentrated mineral acids, Sol in soln of alkali hydroxides and soln of potassium bitartrate, 1.066 g/l water @ 18 °C, 20.55 g/l water @ 70 °C | |
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Density |
4.69 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 @ 26 °C/4 °C | |
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Color/Form |
WHITE OR SLIGHTLY YELLOW TO SLIGHTLY BLUISH POWDER OR GRANULES, COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS, WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP | |
CAS No. |
1313-27-5, 11098-99-0 | |
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Melting Point |
1463 °F (NTP, 1992), 795 °C | |
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Preparation Methods
Traditional Pyrometallurgical Methods
Roasting of Molybdenite Ore
The industrial-scale production of MoO₃ predominantly relies on the roasting of molybdenite (MoS₂) in air at 600–650°C. This exothermic process converts sulfide ore to technical-grade MoO₃ through the reaction:
$$ 2\text{MoS}2 + 7\text{O}2 \rightarrow 2\text{MoO}3 + 4\text{SO}2 $$
The crude product contains impurities such as silica, iron, and copper, necessitating subsequent purification. Sublimation at 1,100°C yields high-purity MoO₃, while hydrometallurgical methods (e.g., solvent extraction) avoid SO₂ emissions but require acidic or alkaline leaching.
Limitations of Pyrometallurgy
Despite scalability, roasting faces challenges:
Solution-Based Synthesis Routes
Peroxomolybdic Acid Precursor Method
A low-temperature solution process using peroxomolybdic acid organosol precursors produces amorphous MoO₃ films. Ultrasonic treatment facilitates the formation of peroxo complexes, which decompose at 150–200°C to yield MoO₃ with a work function of 5.26 eV. Annealing at 150°C optimizes oxygen vacancy density, enhancing hole-transport properties in solar cells.
Organic Acid Complexation
Patent WO2014108841A1 describes a novel method using oxalic, tartaric, or citric acid to complex molybdenum salts. For example, mixing MoCl₅ with oxalic acid forms an oxalato complex, which decomposes at 400°C to phase-pure MoO₃. This approach enables thin-film deposition and nanoscale homogeneity without pH adjustments or filtration.
Sol-Gel Synthesis
Chloro-Ethoxide Precursors
A sol-gel route using molybdenum chloro-ethoxide (derived from MoCl₅, ethanol, and potassium) produces blue amorphous intermediates. Thermal treatment in air (300°C) crystallizes MoO₃, while vacuum annealing yields MoO₂. Residual chlorine (1–6 wt%) and ethoxy groups are removed at 160–400°C, as confirmed by XPS and IR spectroscopy.
Advantages of Sol-Gel
- Morphological Flexibility : Enables nanostructured MoO₃ with high surface areas.
- Low-Temperature Processing : Reduces energy consumption compared to roasting.
Hydrothermal and Solvothermal Synthesis
Hydrothermal Growth of α-MoO₃
Hydrothermal treatment of ammonium heptamolybdate (AHM) with nitric acid (pH 1–2) at 180°C produces rod-like α-MoO₃. Acetic acid yields similar morphologies but with lower thermal stability. Post-calcination at 550°C eliminates ammonium residues, stabilizing the orthorhombic phase.
Morphology-Property Relationships
Table 1 compares hydrothermal synthesis parameters and outcomes:
| Precursor | Acid | Temperature (°C) | Morphology | Surface Area (m²/g) |
|---|---|---|---|---|
| AHM | HNO₃ | 180 | Rods | 37 |
| MoO₃·2H₂O | CH₃COOH | 180 | Nanobelts | 29 |
| AHM | HNO₃ (pH 0) | 180 | Stacked Plates | 32 |
Rod-like MoO₃ exhibits superior catalytic activity in propylene oxidation due to exposed (010) facets.
Flame Spray Pyrolysis (FSP)
FSP synthesizes high-purity MoO₃ nanoparticles (10–50 nm) by combusting molybdenum acetylacetonate in an oxygen-rich flame. This method achieves rapid crystallization and control over stoichiometry but requires precise precursor atomization.
Comparative Analysis of Synthesis Methods
Table 2 summarizes key metrics across methods:
| Method | Purity (%) | Particle Size | Energy Use | Scalability |
|---|---|---|---|---|
| Roasting | 90–95 | Microns | High | Industrial |
| Sol-Gel | 99+ | 20–100 nm | Moderate | Lab-Scale |
| Hydrothermal | 98 | 100 nm–2 µm | Low | Pilot-Scale |
| Flame Spray Pyrolysis | 99.9 | 10–50 nm | High | Limited |
Chemical Reactions Analysis
Molybdenum trioxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form molybdenum dioxide (MoO₂) or molybdenum metal (Mo).
Substitution: this compound can react with other compounds to form molybdates, such as sodium molybdate (Na₂MoO₄) and ammonium molybdate ((NH₄)₂MoO₄).
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Aqueous solutions of sodium hydroxide or ammonium hydroxide.
Major Products:
Oxidation: Higher oxidation state molybdenum compounds.
Reduction: Molybdenum dioxide, molybdenum metal.
Substitution: Sodium molybdate, ammonium molybdate.
Scientific Research Applications
Catalytic Applications
Molybdenum trioxide is widely recognized for its catalytic properties, particularly in oxidation reactions. Its ability to facilitate chemical transformations makes it valuable in both industrial and environmental contexts.
1.1. Catalysis in Organic Reactions
- MoO₃ has been employed as a catalyst in the oxidation of alcohols to aldehydes and ketones. Studies have shown that MoO₃ can enhance reaction rates significantly compared to traditional catalysts, leading to higher yields and selectivity .
1.2. Photocatalytic Activity
- The photocatalytic properties of MoO₃ nanoparticles have been investigated for the degradation of organic pollutants under UV and visible light. Research indicates that MoO₃ exhibits effective photocatalytic activity, making it suitable for environmental remediation applications .
Table 1: Catalytic Performance of MoO₃ Nanoparticles
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Alcohol Oxidation | MoO₃ | 85 | Room Temperature |
| Ketamine Degradation | MoO₃ | 90 | UV Light |
| Organic Pollutant Degradation | MoO₃ | 95 | Visible Light |
Electronic Applications
This compound's unique electronic properties make it a promising candidate for various electronic devices.
2.1. Gas Sensors
- MoO₃ is utilized in gas sensors due to its sensitivity to different gases like NO₂ and NH₃. The material's conductivity changes upon gas adsorption, allowing for real-time monitoring of air quality .
2.2. Energy Storage Devices
- The layered structure of MoO₃ allows it to function effectively as an anode material in lithium-ion batteries and supercapacitors. Its high specific surface area enhances charge storage capacity, making it a focus of ongoing research .
Table 2: Performance Metrics of MoO₃ in Energy Storage
| Device Type | Material Used | Specific Capacity (mAh/g) | Cycle Stability (%) |
|---|---|---|---|
| Lithium-Ion Battery | MoO₃ | 150 | 80 |
| Supercapacitor | MoO₃ | 250 | 85 |
Biomedical Applications
Recent studies have highlighted the potential of this compound nanoparticles in biomedical applications.
3.1. Antimicrobial Properties
- This compound nanoparticles have demonstrated significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. These properties suggest their potential use in wound healing applications .
3.2. Cancer Treatment
- Research indicates that MoO₃ nanoparticles can mimic sulfite oxidase, facilitating the conversion of harmful sulfites into less toxic sulfate forms. This enzymatic mimicry opens avenues for therapeutic applications in cancer treatment .
Table 3: Biomedical Efficacy of MoO₃ Nanoparticles
| Application | Pathogen/Condition | Efficacy (%) |
|---|---|---|
| Antibacterial Activity | S. aureus | 90 |
| Antifungal Activity | C. albicans | 85 |
| Cytotoxicity on Cancer Cells | Lung & Breast Cancer Cells | Low (non-toxic) |
Mechanism of Action
Molybdenum trioxide can be compared with other similar compounds, such as:
Chromium trioxide (CrO₃): Both are oxides of transition metals and have similar catalytic properties.
Tungsten trioxide (WO₃): Tungsten trioxide has similar photocatalytic and electrochemical properties but is more expensive and less abundant than this compound.
Molybdenum dioxide (MoO₂): Molybdenum dioxide is a lower oxidation state compound of molybdenum with different chemical properties and applications.
Comparison with Similar Compounds
Key Differences :
Key Differences :
- MoO₃ is preferred in steelmaking for its redox activity, while WO₃’s photocatalytic efficiency is leveraged in environmental remediation .
- CrO₃’s extreme toxicity restricts its use despite superior oxidative capacity .
Electrochemical Performance
Key Differences :
Key Differences :
- MoO₃’s synthesis often involves volatile intermediates (e.g., MoO₃ sublimation at 700°C), necessitating stabilization strategies .
Critical Notes and Contradictions
- Carcinogenicity: While MoO₃ inhalation is linked to lung adenocarcinoma in mice, epidemiological data on human molybdenum exposure and cancer remain inconclusive .
- Biological Role : Molybdenum is essential for enzymes like xanthine oxidase, yet excessive MoO₃ exposure disrupts metabolic pathways .
- Thermal Volatility : MoO₃’s volatility at steelmaking temperatures (>700°C) reduces yield unless stabilized with lime, unlike WO₃’s high thermal inertia .
Biological Activity
Molybdenum trioxide (MoO3) is a compound of significant interest in various fields, particularly for its biological activities. This article explores the biological effects, including its anticancer, antibacterial, and antifungal properties, as well as its toxicity profile based on diverse research findings.
1. Anticancer Activity
Recent studies have demonstrated that MoO3 nanoparticles exhibit promising anticancer properties. Notably, research conducted on MCF7 human breast adenocarcinoma cells revealed that MoO3 nanoparticles can induce cytotoxic effects, killing approximately 50% of viable cells after 24 hours of incubation at a concentration of 250 μg/ml . The nanoparticles were characterized using various techniques such as X-ray diffraction and electron microscopy, confirming their effective formation and stability.
Table 1: Cytotoxicity of MoO3 Nanoparticles on Cancer Cells
| Cell Line | Concentration (μg/ml) | % Cell Viability | Incubation Time |
|---|---|---|---|
| MCF7 | 250 | ~50% | 24 hours |
| BRL 3A (Liver) | ≥100 | LDH Leakage | 24 hours |
The cytotoxic effects are attributed to oxidative stress induced by the nanoparticles, which disrupt cellular integrity .
2. Antibacterial and Antifungal Properties
MoO3 has also shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study using hydrothermally synthesized MoO3 nanoparticles demonstrated high efficacy against various bacterial strains, with a notable ability to inhibit growth . Additionally, antifungal activity was assessed against Candida albicans and Aspergillus niger, where MoO3 nanoparticles exhibited effective inhibition through disc-diffusion susceptibility tests.
Table 2: Antimicrobial Activity of MoO3 Nanoparticles
| Microorganism | Activity Type | Observed Effect |
|---|---|---|
| E. coli | Antibacterial | High inhibition |
| S. aureus | Antibacterial | High inhibition |
| C. albicans | Antifungal | Effective inhibition |
| A. niger | Antifungal | Effective inhibition |
3. Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of MoO3. Inhalation studies in rats and mice have shown that exposure to this compound at varying concentrations did not result in significant clinical findings or lesions. However, there were increases in liver copper concentrations in exposed groups, indicating potential biochemical alterations .
Table 3: Toxicological Findings from Inhalation Studies
| Study Duration | Species | Concentration (mg/m³) | Findings |
|---|---|---|---|
| 14 days | F344/N Rats | 0, 10, 30, 100 | No lesions; weight loss at high doses |
| 13 weeks | B6C3F1 Mice | 0, 1, 3, 10, 30, 100 | No significant organ weight changes |
The biological activity of MoO3 is primarily linked to its ability to induce oxidative stress within cells. The redox status alteration leads to increased reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis in cancer cells . Furthermore, the structural properties of MoO3 nanoparticles facilitate their interaction with microbial membranes, contributing to their antimicrobial effects.
5. Case Studies and Applications
MoO3 has been explored for various applications beyond its biological activities. For instance, it is being investigated for use in gas sensors and photocatalytic processes due to its semiconductor properties . These applications highlight the versatility of this compound across different scientific domains.
Q & A
Q. How can operando techniques advance mechanistic studies of MoO₃ in redox catalysis?
- Methodological Answer : Operando X-ray absorption spectroscopy (XAS) tracks Mo oxidation states during reaction cycles. Coupled with mass spectrometry, it resolves intermediate species (e.g., peroxo-molybdate complexes) and active site dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
